Serotonin Transporter Inhibition IC50 Compared with Unsubstituted Analog and Clinical SSRI
In rat brain synaptosome assays, the target compound (Example 3 of DE2618152A1) inhibited serotonin (5-HT) reuptake with an IC50 of approximately 0.02 µM. In contrast, the unsubstituted 3-Indolyl-(4-piperidyl-methyl)-keton analog (Example 1) required an IC50 of approximately 160 µM for serotonin inhibition, representing an approximately 8,000-fold loss in potency upon removal of the 5-chloro substituent [1]. The clinical reference compound clomipramine exhibited a serotonin IC50 of approximately 5 µM, making the target compound roughly 250-fold more potent on serotonin reuptake than clomipramine in this assay [1].
| Evidence Dimension | Serotonin (5-HT) reuptake inhibition IC50 |
|---|---|
| Target Compound Data | IC50 ≈ 0.02 µM (5-chloro-3-indolyl-(4-piperidyl-methyl)-keton hydrochloride, Example 3) |
| Comparator Or Baseline | Example 1 (unsubstituted 3-indolyl analog): IC50 ≈ 160 µM; Clomipramine: IC50 ≈ 5 µM |
| Quantified Difference | 8,000-fold more potent vs. unsubstituted analog; ~250-fold more potent vs. clomipramine |
| Conditions | In vitro inhibition of [3H]5-HT uptake in rat brain synaptosomes (Kannengiesser & Koll method, Biochem. Pharmacol. 22:73, 1973) |
Why This Matters
Procurement of the 5-chloro-substituted compound is essential for serotonin transporter-targeted studies; the unsubstituted analog is essentially inactive on serotonin reuptake, making it functionally useless for SSRI-focused experimental designs.
- [1] DE2618152A1. Arzneimittel auf der Grundlage von Indolderivaten. Tabelle I: Inhibierende Wirkung 50% auf die Wiederaufnahme von Noradrenalin (NA), Dopamin (DA) und Serotonin (SHT) durch die Synaptosomen des Rattengehirns. Example 3 and Example 1 data. View Source
